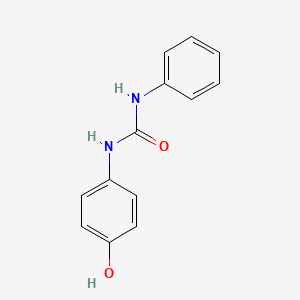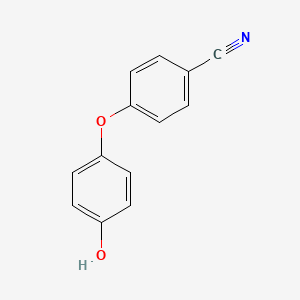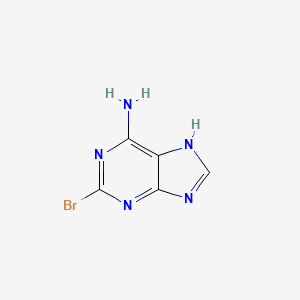
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . Although the specific compound is not directly studied in the provided papers, similar compounds with substitutions at the 4 and 5 positions of the 1,2,4-triazole ring have been synthesized and characterized, indicating the interest in this class of compounds for various applications .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved through base-catalyzed intramolecular dehydrative cyclization of an intermediate thiosemicarbazide, yielding the desired product in good yield . Similarly, other derivatives have been synthesized using classical conditions as well as microwave irradiation, which can improve yields and regioselectivity . These methods could potentially be adapted for the synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography . These techniques provide information on the molecular geometry, vibrational frequencies, and chemical shifts, which can be compared with theoretical calculations to validate the structure. For example, DFT and HF calculations have been used to predict the geometry and electronic properties of similar compounds, showing good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents on the triazole ring. Alkylation reactions, for instance, have been performed on similar compounds, demonstrating regioselective S-alkylation under certain conditions . The electronic structures and charge densities calculated by methods such as AM1 can provide insights into the regioselectivity of these reactions . Additionally, the tautomeric equilibrium between thiol and thione forms can be relevant for the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and stability, are important for their practical applications. These properties can be influenced by the nature of the substituents and the overall molecular structure. Computational studies, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis, can predict reactivity and stability, which are crucial for the development of new compounds with desired biological activities . Thermodynamic properties obtained from theoretical calculations can also provide valuable information about the compound's behavior under different conditions .
Aplicaciones Científicas De Investigación
Synthesis of Novel Schiff Bases
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used in the synthesis of Schiff bases. It's synthesized under facile conditions and then converted into Schiff base derivatives. These compounds have been characterized using various spectroscopic methods, demonstrating their potential in chemical synthesis (Mobinikhaledi et al., 2010).
Corrosion Inhibition
This compound is also effective in inhibiting the corrosion of mild steel in acidic solutions. Studies using electrochemical impedance spectroscopy and scanning electron microscopy show that it forms a protective film on mild steel surfaces, significantly reducing corrosion (Orhan et al., 2012).
Synthesis and Alkylation under Microwave Conditions
It has been synthesized and alkylated under both classical and microwave conditions. This process shows the versatility of this compound in various chemical synthesis conditions, including regioselective S-alkylation (Ashry et al., 2006).
Antimicrobial and Antifungal Activity
Derivatives of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol have been tested for antimicrobial and antifungal activities. They show promising results against various bacteria and fungi, indicating their potential in pharmaceutical applications (Colanceska-Ragenovic et al., 2001).
Synthesis of Triazole Derivatives
The compound is also utilized in the synthesis of triazole derivatives, a process important in the development of new pharmaceuticals and chemicals with various biological activities (Singh & Kandel, 2013).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-2-7-16-11(14-15-12(16)17)8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXKKKRBRPDOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404575 |
Source


|
| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667437-95-8 |
Source


|
| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)



![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)


![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)

